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Trial Aspect Details

Trial Identifier NCT03213678 [1]

Study Design Phase II, histology-agnostic (tumor-agnostic) basket trial [1]

Patient Population Patients aged 1-21 years with relapsed/refractory solid and CNS
tumors with predefined genetic alterations in the PI3K/mTOR pathway

[1]

Primary Endpoint (Objective
Response Rate)

0% - No objective tumor responses observed [1]

Secondary Endpoint
(Progression-Free Survival)

3-month PFS rate: 12% (95% CI: 2%–31%). No patients achieved

prolonged stable disease [1]

Recommended Phase 2 Dose 115 mg/m²/dose, administered orally twice daily in 28-day cycles [1]

Common Tumor Types
Treated

Osteosarcoma (n=6), High-grade glioma (n=5) [1]

Common Genetic Alterations
Treated

PTEN (n=6), PIK3CA (n=5), TSC2 (n=3) [1]
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Trial Aspect Details

Key Conclusion No clinical activity observed against tumors with PI3K/mTOR pathway
alterations in this pediatric and young adult cohort [1]

Experimental Protocol & Trial Design

For researchers comparing trial methodologies, here are the key design elements.

Patient Selection & Molecular Profiling: Patients were assigned to this arm based on centralized
tumor molecular profiling (DNA- and RNA-based targeted sequencing) of recurrent or refractory

tumors. Eligible patients had tumors with predefined activating alterations in genes such as TSC1,
TSC2, MTOR, PIK3CA, PTEN, and PIK3R1. A critical exclusion criterion was the presence of

concurrent activating alterations in the MAPK pathway (e.g., BRAF, NRAS, KRAS), which were
considered a potential resistance mechanism [1].

Dosing Regimen: The trial employed a rolling 6 design for dose escalation in its initial phase. The
starting dose was 80 mg/m²/dose, with one dose level escalation to 115 mg/m²/dose, which was

determined to be the recommended Phase 2 dose (RP2D). Treatment was administered orally twice
daily continuously in 28-day cycles [1].

Efficacy Assessment: The primary endpoint was objective response rate. Secondary endpoints
included progression-free survival (PFS), safety, and toxicity assessment according to NCI CTCAE

version 5.0 [1].

Mechanism of Action and Preclinical Context

To understand the clinical results, it is helpful to consider samotolisib's target profile and preclinical data.

Multi-Node Pathway Inhibition: Samotolisib is an ATP-competitive inhibitor that targets all Class I

PI3K isoforms, mTORC1, and mTORC2. This multi-node inhibition was hypothesized to be more
effective than single-node inhibitors (e.g., PI3Kα-only or mTORC1-only inhibitors) by preventing

feedback loops that can lead to drug resistance [1] [2].
Preclinical vs. Clinical Outcome Gap: Despite this comprehensive mechanism, the phase 2 trial

concluded that activation of the PI3K/mTOR pathway alone was insufficient to predict
sensitivity to single-agent samotolisib in these genomically complex, high-grade pediatric
malignancies [1]. Researchers noted that most patients' tumors had co-occurring mutations outside
the PI3K/mTOR pathway, suggesting that future strategies may require combination therapies to

overcome parallel oncogenic signaling [1].
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The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and samotolisib's multi-node

inhibitory profile.
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Interpretation and Research Relevance

For drug development professionals, the results highlight several critical considerations:

Histology-Agnostic Trials: The NCI-COG Pediatric MATCH trial successfully identified and treated

patients based on molecular alterations rather than tumor histology. However, the lack of efficacy
suggests that even with a strong biologic rationale, factors beyond a single pathway mutation

influence treatment success [1].
Future Directions: The study authors proposed that combinatorial strategies to target parallel

oncogenic pathways and a deeper understanding of the PI3K/mTOR pathway's role in high-grade
malignancies are needed to advance therapy [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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